4-(2,4-DIMETHYLPHENYL)-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE
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Overview
Description
4-(2,4-DIMETHYLPHENYL)-4-AZATETRACYCLO[5320(2),?This compound belongs to the class of cyclic imides, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 4-(2,4-DIMETHYLPHENYL)-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE typically involves the use of a Diels-Alder reaction, a well-known method for producing cyclic imides . The reaction conditions often include the use of anhydrides and hydroxylamine in an aqueous solution . The process can be summarized as follows:
Starting Material: The synthesis begins with the corresponding anhydride, such as 1-methyl-7-(propan-2-yl)-4-oxatricyclo[5.2.2.0 2,6]undec-8-ene-3,5-dione.
Reaction with Hydroxylamine: The anhydride is reacted with an aqueous solution of hydroxylamine to produce the desired compound.
Chemical Reactions Analysis
4-(2,4-DIMETHYLPHENYL)-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
4-(2,4-DIMETHYLPHENYL)-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,4-DIMETHYLPHENYL)-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound has been shown to have affinity for 5-HT1A and 5-HT2A receptors, which are involved in various physiological processes . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-(2,4-DIMETHYLPHENYL)-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE can be compared with other similar compounds, such as:
4-Hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.0 2,6]undec-8-ene-3,5-dione: This compound is a derivative with similar structural properties and biological activities.
4-Phenyl-2,4,6-triazatetracyclo-[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione:
The uniqueness of this compound lies in its specific structural configuration and the diverse range of applications it offers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-9-3-6-15(10(2)7-9)20-18(21)16-11-4-5-12(14-8-13(11)14)17(16)19(20)22/h3-7,11-14,16-17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAVDYGSTXOHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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